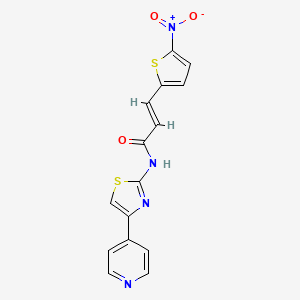
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H10N4O3S2 and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a nitro group, thiophene ring, pyridine, and thiazole moieties. The IUPAC name is this compound, with the following structural formula:
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes involved in folic acid synthesis. It mimics para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, crucial for bacterial growth and replication.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
| Klebsiella pneumoniae | 0.125 |
These results indicate that the compound possesses potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry assays, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy Study : A recent study published in MDPI evaluated the antimicrobial properties of this compound against a panel of pathogens. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
- Cytotoxicity Assessment : Another research article investigated the cytotoxic effects on cancer cell lines, revealing that treatment with varying concentrations led to significant cell death compared to control groups. The study emphasized the need for further investigation into the underlying mechanisms and potential therapeutic applications .
Propriétés
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S2/c20-13(3-1-11-2-4-14(24-11)19(21)22)18-15-17-12(9-23-15)10-5-7-16-8-6-10/h1-9H,(H,17,18,20)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDOOJTGFSJJE-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













